Autotaxin is a secreted enzyme primarily found in various tissues, including the brain, liver, and kidneys. It belongs to the phosphodiesterase family and is classified as a lysophospholipase D due to its ability to hydrolyze lysophosphatidylcholine into lysophosphatidic acid. The inhibition of autotaxin has gained attention for its potential in treating conditions such as cancer, fibrosis, and neurodegenerative diseases .
The synthesis of Autotaxin-Inhibitor 1 involves several chemical reactions that typically start from commercially available precursors. The process includes:
For instance, one synthetic route involves starting with a bicyclic core structure that undergoes modifications to enhance binding affinity and selectivity towards autotaxin. Techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final compound .
The molecular structure of Autotaxin-Inhibitor 1 can be characterized by its unique bicyclic framework that allows for effective interaction with the active site of autotaxin. The compound typically features functional groups that enhance solubility and bioavailability.
Crystallographic studies have revealed that autotaxin contains multiple domains: two somatomedin B-like domains and a catalytic phosphodiesterase domain. The active site of autotaxin is crucial for its enzymatic function, and inhibitors like Autotaxin-Inhibitor 1 are designed to fit into this site effectively .
Autotaxin-Inhibitor 1 undergoes various chemical reactions during its synthesis and application:
Inhibition assays typically utilize substrates like lysophosphatidylcholine, where the decrease in product formation (lysophosphatidic acid) indicates the potency of the inhibitor. Techniques such as kinetic analysis help determine parameters like IC50 values .
The mechanism by which Autotaxin-Inhibitor 1 acts involves binding to the active site of autotaxin, preventing it from converting lysophosphatidylcholine into lysophosphatidic acid. This inhibition leads to reduced levels of lysophosphatidic acid, which is associated with various pathological processes.
Studies have demonstrated that effective inhibition can lead to significant changes in cellular responses related to fibrosis and inflammation. For example, in renal fibroblast models, inhibition of autotaxin reduces fibroblast migration and proliferation mediated by lysophosphatidic acid signaling .
Relevant data include melting points, solubility parameters, and stability profiles under various environmental conditions .
Autotaxin-Inhibitor 1 has potential applications in:
Autotaxin-IN-1 features an imidazo[1,2-b]pyridazine core that serves as its primary pharmacophore, enabling high-affinity interactions with the catalytic domain of autotaxin (ATX). This scaffold incorporates a zinc-chelating motif (typically a nitrogen-rich heterocycle) critical for coordinating the bimetallic zinc site within ATX’s active pocket [10]. Key substituents include a meta-trifluoromethyl benzyl group at the C3 position and a carboxamide linker at the C6 position, which collectively enhance hydrophobic anchoring and hydrogen-bond formation with residues like Thr209 and Asn230. The compound’s rigidity minimizes entropic penalties upon binding, while its planar structure facilitates optimal π-stacking with hydrophobic residues (e.g., Trp275) [4] [10].
Table 1: Core Structural Features of Autotaxin-IN-1
Region | Chemical Moieties | Role in ATX Binding |
---|---|---|
Zinc-chelating core | Imidazo[1,2-b]pyridazine | Coordinates catalytic Zn²⁺ ions |
Hydrophobic anchor | m-CF₃-benzyl | Binds hydrophobic pocket (Tyr210, Phe275) |
Linker system | Carboxamide/alkyl chain | Connects core to allosteric tunnel motifs |
Solubility modifier | Tertiary amine/pyridine | Enhances bioavailability |
Systematic SAR studies reveal that minor alterations to Autotaxin-IN-1’s structure significantly impact potency:
Table 2: Impact of Structural Modifications on Autotaxin-IN-1 Potency
Modification | IC₅₀ (nM) | Binding Energy ΔΔG (kcal/mol) | Key Effect |
---|---|---|---|
Parent compound | 220 | Reference | Baseline |
Imidazole replacement | 39 | -1.8 | Enhanced Zn²⁺ chelation |
Fluorinated benzyl | 105 | -0.9 | Reduced CYP450 metabolism |
C2-methylated linker (S-form) | 47 | -2.1 | Optimal tunnel occupancy |
Boronic acid variant | 28 | -2.5 | Covalent Thr209 adduction |
Autotaxin-IN-1’s efficacy is contextualized against clinical and preclinical ATX inhibitors:
Table 3: Comparative Profiles of Autotaxin-IN-1 and Reference ATX Inhibitors
Inhibitor | Binding Mode | IC₅₀ (nM) | Selectivity (vs. ENPP1) | Key Limitation |
---|---|---|---|---|
Autotaxin-IN-1 | Type I (zinc-chelating) | 39 | 15-fold | Moderate hERG risk |
IOA-289 | Type II (pocket-only) | 50 | >100-fold | Weak allostery blockade |
GLPG1690 | Type IV (hybrid) | 117 | 40-fold | Clinical hepatotoxicity |
PF-8380 | Type I | 6.5 | 8-fold | Poor microsomal stability |
The ATX-Autotaxin-IN-1 interaction exemplifies a dual-site inhibition strategy:
Table 4: Key Interactions in Autotaxin-IN-1/ATX Complex
Binding Site | Residues Involved | Interaction Type | Contribution to ΔG (kcal/mol) |
---|---|---|---|
Catalytic zinc site | His315, His475, Asp311 | Coordinate covalent bonds | -3.2 |
Hydrophobic pocket | Tyr210, Phe275, Leu213 | π-π stacking/vdW | -5.1 |
Shallow groove | Thr209, Asn230 | H-bonding | -1.5 |
Allosteric tunnel | Trp260, Leu210 | Hydrophobic occlusion | -2.3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7